molecular formula C15H20N4O B6470047 N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide CAS No. 2640903-13-3

N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B6470047
CAS No.: 2640903-13-3
M. Wt: 272.35 g/mol
InChI Key: VYSYGWDKUCGYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . The tert-butyl group is attached to the nitrogen of the pyrrolidine ring, and the pyridine ring is attached to the 1-position of the pyrrolidine ring via a cyanide group .


Synthesis Analysis

The synthesis of such compounds often involves the use of chemoselective reagents. For example, tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate has been demonstrated as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines . The reaction was carried out chemoselectively in high yield under mild, environment-friendly conditions and was completed quickly within 1 hour .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring and a pyridine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyridine ring, on the other hand, is planar and aromatic .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be influenced by the presence of the pyrrolidine and pyridine rings, as well as the tert-butyl and cyanide groups. The pyrrolidine ring can undergo various reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. The presence of the pyrrolidine and pyridine rings, as well as the tert-butyl and cyanide groups, would influence its properties .

Future Directions

The future directions for research on “N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide” could include further investigation of its synthesis, chemical reactions, mechanism of action, and biological activities. The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, this compound, with its pyrrolidine and pyridine rings, could be of interest in drug discovery .

Mechanism of Action

Target of Action

Similar compounds have been used as chemoselective tert-butoxycarbonylation reagents for aromatic and aliphatic amines . This suggests that the compound might interact with amines in biochemical systems.

Mode of Action

It is known that similar compounds can act as protecting groups for amino acids in organic synthesis . This suggests that the compound might interact with its targets by forming covalent bonds, thereby modifying the chemical structure and properties of the targets.

Pharmacokinetics

It is known that the compound is a solid, mainly existing in the form of white crystalline powder . It has a high solubility in solvents, which could potentially influence its bioavailability.

Action Environment

It is known that similar compounds can perform chemoselective reactions under mild, environment-friendly conditions .

Properties

IUPAC Name

N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-15(2,3)18-14(20)11-7-8-19(10-11)13-6-4-5-12(9-16)17-13/h4-6,11H,7-8,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSYGWDKUCGYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=CC=CC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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